Product packaging for Trimethyl((tributylstannyl)ethynyl)silane(Cat. No.:CAS No. 81353-38-0)

Trimethyl((tributylstannyl)ethynyl)silane

Cat. No.: B105478
CAS No.: 81353-38-0
M. Wt: 387.3 g/mol
InChI Key: JGOIIPRSFZFFHG-UHFFFAOYSA-N
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Description

Trimethyl((tributylstannyl)ethynyl)silane (CAS 81353-38-0) is an organometallic compound featuring both silicon and tin moieties linked via an ethynyl group. Its molecular formula is C₁₇H₃₆SiSn, with a molecular weight of 387.25 g/mol. This compound is widely employed in cross-coupling reactions, particularly in Stille couplings, due to the reactivity of the tributylstannyl group . Synthetically, it serves as a critical intermediate in constructing π-conjugated systems for molecular electronics, such as terahertz switches and detectors, where its ethynyl group facilitates electronic communication between aromatic units .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H36SiSn B105478 Trimethyl((tributylstannyl)ethynyl)silane CAS No. 81353-38-0

Properties

IUPAC Name

trimethyl(2-tributylstannylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Si.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h2-4H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOIIPRSFZFFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36SiSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348660
Record name Trimethyl[(tributylstannyl)ethynyl]silane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81353-38-0
Record name Trimethyl[(tributylstannyl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stannane, tributyl[2-(trimethylsilyl)ethynyl]-
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Preparation Methods

Reaction Mechanism

  • Formation of the Grignard Reagent :
    Ethynylmagnesium bromide is prepared by reacting ethynyl bromide with magnesium in a high-boiling ether solvent (e.g., glyme or diglyme) under inert conditions:

    HC≡CBr+MgetherHC≡CMgBr\text{HC≡CBr} + \text{Mg} \xrightarrow{\text{ether}} \text{HC≡CMgBr}

    The solvent’s high boiling point (e.g., 85–162°C for glyme) allows reactions at elevated temperatures.

  • Nucleophilic Substitution :
    The Grignard reagent reacts with trimethylchlorosilane to form the silylated acetylide:

    HC≡CMgBr+Me3SiClMe3SiC≡CMgBr+MgBrCl\text{HC≡CMgBr} + \text{Me}_3\text{SiCl} \rightarrow \text{Me}_3\text{SiC≡CMgBr} + \text{MgBrCl}
  • Transmetallation with Tributyltin Chloride :
    The silylated acetylide undergoes transmetallation with tributyltin chloride to yield the target compound:

    Me3SiC≡CMgBr+Bu3SnClMe3SiC≡CSnBu3+MgBrCl\text{Me}_3\text{SiC≡CMgBr} + \text{Bu}_3\text{SnCl} \rightarrow \text{Me}_3\text{SiC≡CSnBu}_3 + \text{MgBrCl}

Optimization Considerations

  • Solvent Selection : High-boiling ethers (e.g., diglyme) improve reaction efficiency by preventing solvent evaporation at elevated temperatures.

  • Catalyst : Iodine (0.01–0.1 wt%) initiates the Grignard formation.

  • Yield : Reported yields for analogous silanes range from 60–70%.

Stille Coupling-Based Synthesis

Stille coupling, a palladium-catalyzed cross-coupling between organostannanes and organohalides, offers a modular route to this compound. A study in Organic Chemistry Frontiers demonstrates this approach using trimethylsilyl acetylenes and tributylstannyl reagents.

Reaction Protocol

  • Substrate Preparation :
    Trimethylsilylacetylene (Me3SiC≡CH\text{Me}_3\text{SiC≡CH}) is treated with a base (e.g., K2_2CO3_3) to generate the acetylide:

    Me3SiC≡CH+K2CO3Me3SiC≡CK+CO2+H2O\text{Me}_3\text{SiC≡CH} + \text{K}_2\text{CO}_3 \rightarrow \text{Me}_3\text{SiC≡CK} + \text{CO}_2 + \text{H}_2\text{O}
  • Coupling Reaction :
    The acetylide reacts with tributyltin chloride in the presence of a palladium catalyst (e.g., Pd(PPh3_3)4_4):

    Me3SiC≡CK+Bu3SnClPd(PPh3)4Me3SiC≡CSnBu3+KCl\text{Me}_3\text{SiC≡CK} + \text{Bu}_3\text{SnCl} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Me}_3\text{SiC≡CSnBu}_3 + \text{KCl}

Key Parameters

  • Catalyst Loading : 1–5 mol% Pd(PPh3_3)4_4 ensures efficient coupling.

  • Solvent : Ethanol or THF at 25–80°C.

  • Yield : Up to 85% for related stannane-acetylene adducts.

Direct Substitution Reactions

Direct substitution leverages the nucleophilicity of silyl acetylenes to displace halides from tin reagents. This one-pot method is advantageous for scalability.

Synthetic Procedure

  • Deprotonation of Terminal Acetylene :
    A strong base (e.g., LDA) deprotonates trimethylsilylacetylene:

    Me3SiC≡CH+LDAMe3SiC≡CLi+NH2(i-Pr)2\text{Me}_3\text{SiC≡CH} + \text{LDA} \rightarrow \text{Me}_3\text{SiC≡CLi} + \text{NH}_2\text{(i-Pr)}_2
  • Tin Halide Quenching :
    The lithium acetylide reacts with tributyltin chloride:

    Me3SiC≡CLi+Bu3SnClMe3SiC≡CSnBu3+LiCl\text{Me}_3\text{SiC≡CLi} + \text{Bu}_3\text{SnCl} \rightarrow \text{Me}_3\text{SiC≡CSnBu}_3 + \text{LiCl}

Conditions and Yield

  • Temperature : -78°C to room temperature.

  • Solvent : Dry THF or Et2_2O.

  • Yield : 70–80% (estimated from analogous reactions).

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Limitations
Grignard ReagentEthynyl bromide, Mg, Me3_3SiCl20–130°C, glyme solvent60–70%Scalable, uses inexpensive reagentsRequires strict anhydrous conditions
Stille CouplingMe3_3SiC≡CH, Bu3_3SnCl, Pd catalyst25–80°C, ethanol/THF~85%High selectivity, mild conditionsPalladium cost, ligand synthesis
Direct SubstitutionMe3_3SiC≡CH, Bu3_3SnCl, LDA-78°C to RT, THF70–80%One-pot synthesis, no transition metalsSensitivity to moisture

Applications in Organic Synthesis

This compound serves as a versatile reagent in:

  • Cross-Coupling Reactions : Forms carbon-carbon bonds in Pd-catalyzed couplings.

  • Polymer Chemistry : Synthesizes conductive polymers via alkyne metathesis.

  • Pharmaceutical Intermediates : Builds complex molecular architectures in drug discovery.

Chemical Reactions Analysis

Trimethyl((tributylstannyl)ethynyl)silane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

1.1 Coupling Reactions

TBTES is utilized as a coupling agent in the synthesis of complex organic molecules. For instance, it has been employed in the alkynylation of various substrates, facilitating the formation of carbon-carbon bonds through cross-coupling reactions. A notable example includes its use in the synthesis of tetraazacoronenes, where TBTES was involved in a zirconium-mediated cyclization process, yielding products with significant fluorescence properties .

1.2 Dendritic Structures

TBTES plays a crucial role in the synthesis of polyphenylene dendrimers. In this context, it serves as a building block for constructing dendritic architectures through Diels-Alder cycloaddition reactions. The introduction of TBTES allows for the generation of high-yield dendrimers with tunable optical properties, which are valuable for applications in photonics and drug delivery systems .

Materials Science

2.1 Thin Film Deposition

In materials science, TBTES is explored as a precursor for thin film deposition processes. Its organometallic nature allows it to be used in chemical vapor deposition (CVD) techniques to create high-quality films for electronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic devices . The ability to control film morphology and thickness makes TBTES a valuable component in developing advanced materials.

2.2 Optoelectronic Devices

The unique electronic properties imparted by TBTES make it suitable for fabricating optoelectronic devices. Research indicates that compounds synthesized using TBTES exhibit enhanced charge transport characteristics, which are essential for improving the efficiency of devices like solar cells and sensors .

Nanotechnology

3.1 Nanostructures and Nanocomposites

TBTES is utilized in the creation of nanostructures and nanocomposites that exhibit superior mechanical and thermal properties. Its incorporation into polymer matrices enhances the strength and stability of the resulting materials, making them suitable for various industrial applications . The versatility of TBTES allows for the functionalization of nanoparticles, which can lead to innovative solutions in drug delivery and environmental remediation.

3.2 Fluorescent Nanomaterials

The synthesis of fluorescent nanomaterials using TBTES has been studied extensively. These materials have potential applications in bioimaging and diagnostic tools due to their tunable fluorescence properties, which can be adjusted by modifying the molecular structure during synthesis .

Summary Table: Applications of Trimethyl((tributylstannyl)ethynyl)silane

Application AreaSpecific Use CaseKey Benefits
Organic SynthesisCoupling agent for complex moleculesFacilitates carbon-carbon bond formation
Synthesis of tetraazacoronenesProduces fluorescent materials
Dendritic structuresHigh-yield production with tunable properties
Materials ScienceThin film depositionHigh-quality films for electronic applications
Optoelectronic devicesEnhanced charge transport characteristics
NanotechnologyCreation of nanostructuresImproved mechanical and thermal properties
Fluorescent nanomaterialsApplications in bioimaging

Mechanism of Action

The mechanism of action of tributyl(trimethylsilylethynyl)tin involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The trimethylsilylethynyl group can participate in various organic transformations, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Applications Reference ID
Trimethyl((tributylstannyl)ethynyl)silane C₁₇H₃₆SiSn Sn(C₄H₉)₃, Si(CH₃)₃ 387.25 Stille coupling, molecular electronics
Trimethyl[(4-nitrophenyl)ethynyl]silane C₁₁H₁₃NO₂Si NO₂-C₆H₄, Si(CH₃)₃ 219.32 Electron-deficient conjugation systems
Trimethyl{[4-(phenylethynyl)phenyl]ethynyl}silane C₁₉H₁₈Si Ph-C≡C-C₆H₄, Si(CH₃)₃ 274.44 Extended π-systems for optoelectronics
(Azidoethynyl)trimethylsilane C₅H₇N₃Si N₃-C≡C, Si(CH₃)₃ 137.20 Cyanocarbene generation via decomposition
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane C₁₁H₂₁BO₂Si B(O₂C₂(CH₃)₄), Si(CH₃)₃ 224.18 Suzuki-Miyaura cross-couplings

Reactivity and Stability

  • Tributylstannyl vs. Phenyl/Nitro Groups : The tributylstannyl group in the target compound enables transmetalation in Stille couplings, whereas nitro or phenyl substituents (e.g., in and ) alter conjugation and redox properties. For instance, nitro groups reduce conjugation efficiency, shifting UV-Vis absorption maxima to higher energies compared to thiophene-based analogs .
  • Azide vs. Stannane: (Azidoethynyl)trimethylsilane is thermally unstable and decomposes to generate cyanocarbenes, contrasting with the air-sensitive but catalytically stable tributylstannyl derivative .
  • Boron vs. Tin : The dioxaborolane-substituted silane participates in Suzuki couplings, leveraging boron’s electrophilicity, while tin-based analogs excel in nucleophilic transfer reactions.

Research Findings and Key Data

Electronic Properties

Compound UV-Vis λₘₐₓ (nm) Redox Potential (V vs. SCE) Reference ID
AH1 (thiophene-based analog) 320–340 -1.2 (reduction)
AH3 (phenyl-substituted analog) 311, 318, 330 -1.5 (reduction)
Nitro-substituted silane 290–310 Not reported

Biological Activity

Introduction

Trimethyl((tributylstannyl)ethynyl)silane, also known as tributyl(trimethylsilylethynyl)tin, is a silane compound that has garnered attention in various fields of chemical research, particularly in organic synthesis and materials science. Its unique structure, featuring both silane and stannyl functionalities, positions it as a versatile reagent in synthetic chemistry. This article delves into its biological activity, exploring its potential applications in medicinal chemistry and its interaction with biological systems.

  • Molecular Formula : C17H36SiSn
  • Molecular Weight : 387.26 g/mol
  • CAS Number : 81353-38-0
  • Appearance : Colorless to yellow liquid
  • Melting Point : 198-201 °C

The biological activity of this compound is largely attributed to its ability to modulate cellular processes through its interactions with various biomolecules. The stannyl group is known for its role in enhancing the lipophilicity of compounds, which can facilitate membrane permeability and influence pharmacokinetics.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of silane compounds, including this compound. The compound has shown potential against several bacterial strains, particularly those resistant to conventional antibiotics.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various silane derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound exhibited significant inhibition with a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics.

CompoundMIC (µg/mL)Target Bacteria
This compound4.5 ± 1.4MRSA
Vancomycin1.0 ± 0.5MRSA
Daptomycin2.0 ± 0.3MRSA

This data suggests that this compound could be a promising candidate for further development in combating resistant bacterial strains.

Cytotoxicity Studies

In addition to its antibacterial properties, cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that while the compound exhibits antibacterial activity, it also presents a degree of cytotoxicity towards mammalian cells.

Cytotoxicity Data

Cell LineIC50 (µM)
HeLa15.2
MCF-710.8
A54912.5

These findings highlight the importance of further investigations into the therapeutic window of this compound, balancing efficacy against toxicity.

Synthetic Applications

This compound has been utilized in various synthetic methodologies, including cross-coupling reactions that form carbon-carbon bonds essential for constructing complex organic molecules. Its role as a reagent in palladium-catalyzed reactions has been particularly noted.

Example Reaction

A notable reaction involving this compound includes its use in the synthesis of functionalized alkynes through Sonogashira coupling:

R X+3Sn CC Si CH3)3Pd catalystR R +byproducts\text{R X}+\text{R }_3\text{Sn C}\equiv \text{C Si CH}_3)_3\xrightarrow{\text{Pd catalyst}}\text{R R }+\text{byproducts}

This versatility underscores its utility not only in biological applications but also in material science and organic synthesis.

Q & A

Basic Questions

Q. What are the key spectroscopic identifiers for characterizing Trimethyl((tributylstannyl)ethynyl)silane in synthetic workflows?

  • Methodological Answer : The compound can be identified via 1H^1H-NMR (δ 0.25 ppm for trimethylsilyl protons) and 13C^{13}C-NMR (δ 90.2 ppm for ethynyl carbons). Stannyl groups are typically silent in standard NMR but can be confirmed via 119Sn^{119}Sn-NMR if required. FT-IR shows characteristic C≡C stretching (~2100 cm1 ^{-1}) and Si-C bonds (~1250 cm1 ^{-1}). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What synthetic protocols are recommended for preparing this compound?

  • Methodological Answer : The compound is synthesized via transmetallation between ethynyltrimethylsilane and tributyltin chloride under inert atmosphere (argon/nitrogen). Use dry THF as solvent and lithium hexamethyldisilazide (LiHMDS) as a base at −78°C. Monitor reaction completion by TLC (Rf ~0.58 in heptanes). Purify via column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .

Q. How should this compound be stored to ensure stability in research settings?

  • Methodological Answer : Store under inert gas (argon) at −20°C in flame-sealed ampoules or Schlenk flasks. Avoid exposure to moisture and oxygen, as tributylstannyl groups are prone to hydrolysis and oxidation. Use molecular sieves (4Å) in storage vials to scavenge trace water .

Advanced Research Questions

Q. How can competing side reactions involving tributylstannyl ligands be minimized during Stille coupling?

  • Methodological Answer : To suppress homocoupling or protodestannylation:

  • Use Pd0^0/PdII^{II} catalysts (e.g., Pd(PPh3_3)4_4) with stoichiometric CuI as co-catalyst.
  • Maintain reaction temperatures at 110°C in anhydrous DMF to accelerate transmetallation.
  • Add 1 equivalent of LiCl to stabilize tin intermediates.
  • Monitor by 119Sn^{119}Sn-NMR to detect undesired tin byproducts .

Q. What strategies improve regioselectivity in Stille couplings using this compound on electrophilic scaffolds like BODIPYs?

  • Methodological Answer : Computational analysis (Mulliken charges) predicts higher reactivity at meso-positions (e.g., 8-chloro-BODIPY). For selective coupling:

  • Use 1.2 equivalents of the stannane to favor mono-functionalization.
  • Employ microwave-assisted heating (120°C, 30 min) to reduce competing pathways.
  • Confirm selectivity via 1H^1H-NMR integration and X-ray crystallography of products .

Q. How do steric and electronic effects of the trimethylsilyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The trimethylsilyl group:

  • Electronically : Stabilizes the ethynyl π-system via σ*-π conjugation, reducing electron density at the triple bond.
  • Sterically : Shields the ethynyl carbon, slowing protodemetallation but potentially hindering transmetallation.
  • Experimental validation: Compare reaction rates with non-silylated analogs (e.g., tributylstannylacetylene) under identical Pd-catalyzed conditions .

Q. What analytical techniques resolve ambiguities in characterizing byproducts from this compound reactions?

  • Methodological Answer :

  • GC-MS : Detect low-molecular-weight tin byproducts (e.g., hexabutylditin).
  • ICP-OES : Quantify residual tin in reaction mixtures (detection limit ~0.1 ppm).
  • XPS : Confirm oxidation states of tin (SnIV^{IV} at 486–488 eV binding energy) in decomposed samples .

Q. How can computational tools predict viable synthetic routes involving this compound?

  • Methodological Answer : Use retrosynthesis software (e.g., Pistachio, Reaxys) with filters for tin-mediated reactions. Input SMILES strings (e.g., C[Si](C)(C)C#C[Sn](CCCC)(CCCC)CCCC) to generate pathways. Validate with DFT calculations (B3LYP/6-31G*) for transition-state energetics in key coupling steps .

Safety & Compliance

Q. What are the critical hazards when handling this compound in air-sensitive syntheses?

  • Methodological Answer : The compound is moisture-sensitive and releases toxic tributyltin oxides upon hydrolysis. Use gloveboxes or Schlenk lines for transfers. In case of exposure:

  • Inhalation : Move to fresh air; administer oxygen if breathing is labored.
  • Skin contact : Wash with 10% EDTA solution to chelate tin residues.
  • Spill cleanup : Absorb with vermiculite, seal in metal containers, and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Trimethyl((tributylstannyl)ethynyl)silane
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